molecular formula C18H22N2O6 B558461 Boc-D-Phe-OSu CAS No. 3674-18-8

Boc-D-Phe-OSu

Cat. No. B558461
CAS RN: 3674-18-8
M. Wt: 362.4 g/mol
InChI Key: NHUCANAMPJGMQL-CYBMUJFWSA-N
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Description

Boc-D-Phe-OSu is a chemical compound with the molecular formula C18H22N2O6 . It is also known by other names such as ®-2,5-Ddioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate . It has a molecular weight of 362.4 g/mol .


Synthesis Analysis

Boc-D-Phe-OSu plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates. The reactive N-hydroxysuccinimide (NHS) ester on the C-terminus allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation.


Molecular Structure Analysis

The IUPAC name for Boc-D-Phe-OSu is (2,5-dioxopyrrolidin-1-yl) (2 R )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate . The InChI is InChI=1S/C18H22N2O6/c1-18 (2,3)25-17 (24)19-13 (11-12-7-5-4-6-8-12)16 (23)26-20-14 (21)9-10-15 (20)22/h4-8,13H,9-11H2,1-3H3, (H,19,24)/t13-/m1/s1 .


Chemical Reactions Analysis

Boc-D-Phe-OSu is used in solid-phase peptide synthesis . The “Boc” protecting group on the N-terminus and the reactive N-hydroxysuccinimide (NHS) ester on the C-terminus enable its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems.


Physical And Chemical Properties Analysis

Boc-D-Phe-OSu is a solid compound with a molecular weight of 362.4 g/mol . Its molecular formula is C18H22N2O6 . It is hygroscopic and should be stored under inert gas . The recommended storage temperature is -20 °C .

Scientific Research Applications

  • Scientific Field : Environmentally Conscious Peptide Synthesis
  • Summary of the Application : “Boc-D-Phe-OSu” is used in the development of environmentally friendly methods for peptide synthesis . This involves carrying out reactions in water, an environmentally friendly solvent, instead of organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .
  • Methods of Application or Experimental Procedures : The technique involves using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles . For example, Boc-Phe-Leu-NH2 was treated with 20 ml of trifluoroacetic acid (TFA) for 1 hour at room temperature . The TFA solution was concentrated to a residue in vacuo, to which 1 ml of solution 4.0 mol/L HCl in dioxane was added .
  • Results or Outcomes : This method is part of the efforts towards “green sustainable chemistry”, reducing the use of organic solvents which ultimately undergo combustion for disposal . It contributes to the development and advancement of novel methodologies with low environmental impact .
  • Scientific Field : Nanomedicine
  • Summary of the Application : Molecules based on the Phe-Phe motif, such as “Boc-D-Phe-OSu”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . These molecules drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
  • Methods of Application or Experimental Procedures : The technique involves using Boc-amino acids to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These nanostructures can then be used in various applications, such as drug delivery and biomaterials .
  • Results or Outcomes : The use of “Boc-D-Phe-OSu” in nanomedicine holds substantial promise for the creation of the next generation nanomedicines . It allows for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Safety And Hazards

Boc-D-Phe-OSu should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUCANAMPJGMQL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457430
Record name Boc-D-Phe-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Phe-OSu

CAS RN

3674-18-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3674-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Phe-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOC-D-Phenylalanine-N-succinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M MARASTONI, S SALVADORI… - The Journal of …, 1997 - Wiley Online Library
Two series of peptidomimetics containing a novel C 2 symmetrical hydroxyalkylgem‐diamino core structure were prepared, from amino acid starting materials, and evaluated as …
Number of citations: 13 onlinelibrary.wiley.com
K Sato, Y Yamaguchi, U Nagai - Bulletin of the Chemical Society of …, 2013 - journal.csj.jp
Based on the β-turn preference of tetrapeptide sequences as analyzed by CD spectra of their chromophoric derivatives, 10 analogs of gramicidin S (GS) were designed and synthesized …
Number of citations: 1 www.journal.csj.jp
RM SCHULTZ, JP HUFF… - … Journal of Peptide …, 1982 - Wiley Online Library
… To the stirring solution was added 0.175 g (0.50 mmol) of t-Boc-D-Phe-OSu. The solution was then stirred under N2 overnight, 5 drops of dimethyethylenediamine added, the solution …
Number of citations: 18 onlinelibrary.wiley.com
T Morikawa, L Tuderman, DJ Prockop - Biochemistry, 1980 - ACS Publications
Tadanori Morikawa, 1 Leena Tuderman, and Darwin J. Prockop* abstract: A series of peptides was synthesized with amino acid sequences identical with thecleavage site at which the …
Number of citations: 37 pubs.acs.org
S Giuliani, M Altamura, CA Maggi - Drugs of the Future, 2008 - access.portico.org
… Coupling of (V) with tert-butyloxycarbonyl-(R)phenylalanine N-hydroxysuccinimide ester (Boc-D-PheOSu) in THF and Boc deprotection with HCl/dioxane gives (VI). Further coupling of (…
Number of citations: 5 access.portico.org
NK Tachykinin - Drugs of the Future, 2008 - researchgate.net
… Coupling of (V) with tert-butyloxycarbonyl-(R)phenylalanine N-hydroxysuccinimide ester (Boc-D-PheOSu) in THF and Boc deprotection with HCl/dioxane gives (VI). Further coupling of (…
Number of citations: 0 www.researchgate.net
V Fedi, M Altamura, RM Catalioto… - Journal of medicinal …, 2007 - ACS Publications
… Boc-d-Phe-OSu (2) was coupled with 3-morpholinopropylamine in THF at room temperature to obtain 3. This was treated with hydrochloric acid in dioxane to obtain the deprotected …
Number of citations: 28 pubs.acs.org
M Gensini, M Altamura, T Dimoulas… - ChemMedChem …, 2010 - Wiley Online Library
… Boc-D-Phe-OSu (1.00 equiv) was added to a solution of amine (1.00 equiv, 0.66 mmol) in DMF (10 mL) and the reaction mixture was stirred at RT overnight. The solvent was removed in …
M Porcelloni, P D'Andrea, C Rossi… - ChemMedChem …, 2008 - Wiley Online Library
… A solution of Boc-D-phe-OSu (500 mg, 1.38 mmol) in dry THF (5 mL) was stirred at room … A solution of Boc-D-phe-OSu (2.16 g, 5.95 mmol) in CH 2 Cl 2 (30 mL) was added dropwise…
M Altamura, A Guidi, F Pasqui… - Letters in Drug …, 2007 - ingentaconnect.com
The scope of 6,8-dioxa-3-aza-bicyclo(3.2.1)octane derivatives as morpholine replacing groups in bioactive compounds was investigated. Four derivatives were synthesized and …
Number of citations: 4 www.ingentaconnect.com

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